1H-1,3-benzodiazole-2-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,3-benzodiazole-2-carboximidamide hydrochloride is a heterocyclic compound that features a benzene ring fused to an imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of 1H-1,3-benzodiazole-2-carboximidamide hydrochloride can be achieved through several methods. One common synthetic route involves the condensation of 1,2-benzenediamine with aldehydes under specific reaction conditions . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1H-1,3-benzodiazole-2-carboximidamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1H-1,3-benzodiazole-2-carboximidamide hydrochloride has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other heterocyclic compounds. In biology, it serves as a biochemical reagent for studying enzyme activities and protein interactions. In medicine, it has potential therapeutic applications due to its bioactive properties. In industry, it is used in the production of various materials and chemicals .
Wirkmechanismus
The mechanism of action of 1H-1,3-benzodiazole-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, modulating their activities and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1H-1,3-benzodiazole-2-carboximidamide hydrochloride can be compared with other similar compounds, such as 1H-pyrazole-1-carboximidamide hydrochloride. While both compounds share similar structural features, this compound is unique in its specific bioactive properties and applications . Other similar compounds include benzimidazole derivatives, which also exhibit diverse bioactivities and applications .
Eigenschaften
Molekularformel |
C8H9ClN4 |
---|---|
Molekulargewicht |
196.64 g/mol |
IUPAC-Name |
1H-benzimidazole-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C8H8N4.ClH/c9-7(10)8-11-5-3-1-2-4-6(5)12-8;/h1-4H,(H3,9,10)(H,11,12);1H |
InChI-Schlüssel |
STUSZXUYEMRQLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.